molecular formula C15H15NO2 B6246728 tert-butyl 2-ethynyl-1H-indole-1-carboxylate CAS No. 680210-66-6

tert-butyl 2-ethynyl-1H-indole-1-carboxylate

Cat. No.: B6246728
CAS No.: 680210-66-6
M. Wt: 241.28 g/mol
InChI Key: MLGSLRLREFBJPO-UHFFFAOYSA-N
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Description

tert-Butyl 2-ethynyl-1H-indole-1-carboxylate (CAS: 680210-66-6) is an indole derivative featuring a tert-butyl carboxylate group at the N1 position and an ethynyl (-C≡CH) substituent at the C2 position. Its molecular formula is C15H15NO2 (molar mass: 241.29 g/mol) . The ethynyl group imparts rigidity and linearity, enabling participation in click chemistry (e.g., azide-alkyne cycloaddition), while the tert-butyl group enhances steric protection and solubility in organic solvents. Predicted physical properties include a density of 1.03 g/cm³ and a boiling point of ~358.9°C .

Properties

CAS No.

680210-66-6

Molecular Formula

C15H15NO2

Molecular Weight

241.28 g/mol

IUPAC Name

tert-butyl 2-ethynylindole-1-carboxylate

InChI

InChI=1S/C15H15NO2/c1-5-12-10-11-8-6-7-9-13(11)16(12)14(17)18-15(2,3)4/h1,6-10H,2-4H3

InChI Key

MLGSLRLREFBJPO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1C2=CC=CC=C2C=C1C#C

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis typically begins with commercially available indole derivatives.

    Key Steps:

    Reaction Conditions: These reactions are generally carried out under inert atmosphere conditions (e.g., nitrogen or argon) to prevent oxidation and other side reactions. Typical solvents include tetrahydrofuran or dimethylformamide, and the reactions are often conducted at elevated temperatures.

Industrial Production Methods: While specific industrial methods for the large-scale production of tert-butyl 2-ethynyl-1H-indole-1-carboxylate are not well-documented, the general principles of organic synthesis and scale-up procedures would apply. This includes optimizing reaction conditions for yield and purity, as well as ensuring the safety and environmental compliance of the processes.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The ethynyl group can undergo oxidation reactions, potentially forming carbonyl-containing products.

    Reduction: The compound can be reduced to form saturated derivatives.

    Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the 3-position.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon or other metal catalysts.

    Substitution: Electrophiles like halogens or nitro groups can be introduced using reagents such as N-bromosuccinimide or nitric acid.

Major Products:

    Oxidation: Formation of carbonyl compounds.

    Reduction: Formation of saturated indole derivatives.

    Substitution: Formation of halogenated or nitro-substituted indoles.

Scientific Research Applications

Chemistry:

    Synthetic Intermediates: Used as intermediates in the synthesis of more complex organic molecules.

Biology and Medicine:

    Pharmacophores: The indole scaffold is a common pharmacophore in drug design, and derivatives of this compound could be explored for biological activity.

    Biological Probes: Used in the development of probes for studying biological systems.

Industry:

    Material Science:

Mechanism of Action

The mechanism by which tert-butyl 2-ethynyl-1H-indole-1-carboxylate exerts its effects would depend on its specific application. In biological systems, indole derivatives often interact with enzymes or receptors, influencing various biochemical pathways. The ethynyl group could also participate in covalent bonding with biological targets, potentially leading to inhibition or activation of specific proteins.

Comparison with Similar Compounds

Positional Isomers: tert-Butyl 3-ethynyl-1H-indole-1-carboxylate

  • Structure : Ethynyl group at C3 instead of C2 (CAS: 129896-49-7).
  • Molecular Formula: C15H15NO2 (identical to the target compound) .
  • Key Differences :
    • Reactivity : The C3-ethynyl isomer may exhibit distinct reactivity in electrophilic substitution due to positional electronic effects.
    • Crystallinity : Steric interactions between the ethynyl and tert-butyl groups could alter crystal packing compared to the C2-substituted analogue.
  • Applications : Both isomers serve as intermediates in drug discovery, but regioselectivity in synthesis routes varies .

Substituent Variants: tert-Butyl 3-(prop-1-en-2-yl)-1H-indole-1-carboxylate

  • Molecular Formula: C16H19NO2 (molar mass: 257.33 g/mol).
  • Synthesis: Prepared via Nysted reagent and TiCl4, contrasting with Sonogashira coupling often used for ethynyl derivatives .
  • Applications : Useful in synthesizing alkenyl indoles for material science .

Halogenated Analogues: tert-Butyl 5-bromo-3-(thiophen-2-ylcarbonyl)-1H-indole-1,2-dicarboxylate

  • Molecular Formula: C21H20BrNO5S (molar mass: 494.36 g/mol).
  • Key Differences: Reactivity: Bromine enables cross-coupling (e.g., Suzuki-Miyaura), while the thiophenoyl group introduces sulfur-mediated electronic effects. Biological Activity: Used in anti-HIV drug development as a non-nucleoside reverse transcriptase inhibitor (NNRTI) precursor .
  • Synthesis : N1 protection with di-tert-butyl dicarbonate under DMAP catalysis .

Ester-Functionalized Derivative: tert-Butyl 2-(2-ethoxy-2-oxoethyl)-1H-indole-1-carboxylate

  • Structure : Ethoxy-oxoethyl group at C2 (CAS: 172226-77-6) .
  • Molecular Formula: C17H21NO4 (molar mass: 303.35 g/mol).
  • Key Differences :
    • Polarity : The ester group increases hydrophilicity, enhancing aqueous solubility.
    • Chemical Stability : Prone to hydrolysis under acidic/basic conditions, unlike the chemically stable ethynyl group .
  • Applications : Intermediate in peptide mimetics or prodrugs due to ester lability .

Fluorinated Derivative: tert-Butyl 2-(2,2,2-trifluoro-1-hydroxyethyl)-1H-indole-1-carboxylate

  • Structure : Trifluoro-hydroxyethyl group at C2 (CAS: 1402148-97-3) .
  • Molecular Formula: C15H16F3NO3 (molar mass: 315.29 g/mol).
  • Key Differences :
    • Electron Effects : Fluorine atoms increase electronegativity and metabolic stability.
    • Hydrogen Bonding : The hydroxyl group enables hydrogen bonding, influencing crystallization and solubility .
  • Applications: Potential use in fluorinated pharmaceuticals or agrochemicals .

Comparative Data Table

Compound Name Substituent (Position) Molecular Formula Molar Mass (g/mol) Key Properties/Applications
tert-Butyl 2-ethynyl-1H-indole-1-carboxylate Ethynyl (C2) C15H15NO2 241.29 Click chemistry, rigid intermediate
tert-Butyl 3-ethynyl-1H-indole-1-carboxylate Ethynyl (C3) C15H15NO2 241.29 Regioselective synthesis
tert-Butyl 3-(prop-1-en-2-yl)-1H-indole-1-carboxylate Propenyl (C3) C16H19NO2 257.33 Alkenyl indole synthesis
tert-Butyl 5-bromo-3-(thiophenoyl)-1H-indole-1,2-dicarboxylate Br (C5), thiophenoyl (C3) C21H20BrNO5S 494.36 Anti-HIV drug precursor
tert-Butyl 2-(2-ethoxy-2-oxoethyl)-1H-indole-1-carboxylate Ethoxy-oxoethyl (C2) C17H21NO4 303.35 Ester hydrolysis applications
tert-Butyl 2-(trifluoro-hydroxyethyl)-1H-indole-1-carboxylate CF3-CHOH (C2) C15H16F3NO3 315.29 Fluorinated pharmaceuticals

Structural and Crystallographic Considerations

  • Steric Effects : The tert-butyl group at N1 induces steric hindrance, influencing molecular conformation and crystal packing .
  • Hydrogen Bonding : Compounds with hydroxyl or carbonyl groups (e.g., esters) exhibit stronger intermolecular interactions, affecting melting points and solubility .

Biological Activity

tert-butyl 2-ethynyl-1H-indole-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, efficacy in various assays, and structure-activity relationships (SAR).

Chemical Structure

The chemical structure of this compound can be represented as follows:

C15H15NO2\text{C}_{15}\text{H}_{15}\text{N}\text{O}_{2}

This compound features an indole ring system, which is known for its diverse biological activities.

The biological activity of indole derivatives, including this compound, often involves interaction with various biological targets such as enzymes and receptors. Research indicates that compounds with indole scaffolds can exhibit inhibitory effects on viral enzymes, particularly those involved in RNA replication, such as the SARS-CoV-2 3CLpro enzyme.

Case Study: SARS-CoV-2 Inhibition

A study investigated the inhibition of the SARS-CoV-2 3CLpro enzyme by various indole derivatives. The results showed that specific structural modifications on the indole ring significantly influenced inhibitory potency. For instance, compounds with a carboxylate group at specific positions demonstrated enhanced binding affinity to the enzyme's active site, leading to effective inhibition. The IC50 values for these compounds ranged from 250 nM to over 400 nM, indicating varying degrees of efficacy against the virus .

Biological Activities

The biological activities associated with this compound include:

  • Antiviral Activity : Demonstrated through inhibition of viral replication mechanisms.
  • Anticancer Potential : Indole derivatives have shown promise in targeting various cancer cell lines due to their ability to induce apoptosis and inhibit cell proliferation.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of indole derivatives. Key findings from recent studies include:

CompoundPosition of ModificationIC50 (nM)Antiviral EC50 (μM)
Compound 15-position2506.9
Compound 24-position32015
Compound 33-position40543.7

These data illustrate how minor changes in molecular structure can lead to significant differences in biological activity.

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